
The Advent of MYCi361: A Novel Direct Inhibitor
of the MYC Oncoprotein

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: MYCi361

Cat. No.: B609373 Get Quote

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary
The MYC family of oncoproteins, particularly c-MYC, represents one of the most sought-after

yet challenging targets in oncology. Dysregulation of MYC is implicated in a vast majority of

human cancers, driving cellular proliferation, metabolic reprogramming, and immune evasion.

[1][2] Historically, the development of direct MYC inhibitors has been hampered by its

"undruggable" nature, lacking a defined enzymatic pocket. This whitepaper explores the

novelty of MYCi361, a small molecule inhibitor that directly engages MYC, disrupts its

oncogenic functions, and demonstrates promising preclinical anti-tumor activity. We will delve

into its mechanism of action, present key quantitative data, detail relevant experimental

protocols, and visualize the underlying biological pathways and experimental workflows.

Introduction to MYC Biology and the Therapeutic
Challenge
The MYC protein is a transcription factor that forms a heterodimer with its partner MAX to bind

to E-box sequences in the promoter regions of target genes, thereby regulating their

expression.[3][4] This MYC/MAX complex is a master regulator of numerous cellular

processes, including cell cycle progression, apoptosis, and metabolism.[2][5] In cancer, MYC is

frequently overexpressed due to gene amplification, translocation, or aberrant signaling,

leading to uncontrolled cell growth and tumor progression.[1][2]
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The development of small molecules to directly inhibit MYC has been a long-standing goal in

cancer therapy. The primary challenge lies in the intrinsically disordered nature of the MYC

protein, which lacks a well-defined pocket for small molecule binding.[6] MYCi361 has

emerged from extensive screening efforts as a promising candidate that directly targets MYC.

[7][8]

MYCi361: Mechanism of Action
MYCi361 represents a significant advancement in the field of MYC inhibition. Its multifaceted

mechanism of action distinguishes it from previous attempts to target this oncoprotein.

Direct Engagement and Disruption of the MYC/MAX
Heterodimer
MYCi361 directly binds to the MYC protein with a dissociation constant (Kd) of 3.2 μM.[9][10]

[11][12][13][14] This binding occurs within the bHLHZip domain of MYC, specifically within a

"hotspot" region spanning amino acids 366-381.[6] By binding to this region, MYCi361
effectively disrupts the formation of the functional MYC/MAX heterodimer.[9][12] This prevents

the complex from binding to E-box DNA sequences and initiating the transcription of MYC

target genes.[12][15]

Induction of Proteasomal Degradation
Beyond simply blocking the MYC/MAX interaction, MYCi361 actively promotes the degradation

of the MYC protein. It achieves this by enhancing the phosphorylation of MYC at threonine-58

(T58).[6][7][15] Phosphorylation at T58 is a key signal for the ubiquitination and subsequent

degradation of MYC by the proteasome.[6][16] This dual mechanism of action—disruption of

dimerization and induction of degradation—leads to a significant and sustained reduction in

cellular MYC levels.[7][15]

The signaling pathway illustrating the mechanism of MYCi361 is depicted below:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7855142/
https://www.benchchem.com/product/b609373?utm_src=pdf-body
https://www.scholars.northwestern.edu/en/publications/small-molecule-myc-inhibitors-suppress-tumor-growth-and-enhance-i/
https://aacrjournals.org/cancerres/article/79/13_Supplement/LB-273/638040/Abstract-LB-273-Development-of-small-molecule-MYC
https://www.benchchem.com/product/b609373?utm_src=pdf-body
https://www.benchchem.com/product/b609373?utm_src=pdf-body
https://www.benchchem.com/product/b609373?utm_src=pdf-body
https://www.selleckchem.com/products/myci361.html
https://www.medchemexpress.com/myci361.html
https://www.targetmol.com/compound/myci361
https://www.probechem.com/products_MYCi361.html
https://www.adooq.com/myci361.html
https://www.medkoo.com/products/36595
https://pmc.ncbi.nlm.nih.gov/articles/PMC7855142/
https://www.benchchem.com/product/b609373?utm_src=pdf-body
https://www.selleckchem.com/products/myci361.html
https://www.probechem.com/products_MYCi361.html
https://www.probechem.com/products_MYCi361.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC6939458/
https://www.benchchem.com/product/b609373?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7855142/
https://www.scholars.northwestern.edu/en/publications/small-molecule-myc-inhibitors-suppress-tumor-growth-and-enhance-i/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6939458/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7855142/
https://aacrjournals.org/cancerres/article/67/9_Supplement/SY06-01/535616/Signaling-pathways-that-regulate-the-c-Myc
https://www.scholars.northwestern.edu/en/publications/small-molecule-myc-inhibitors-suppress-tumor-growth-and-enhance-i/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6939458/
https://www.benchchem.com/product/b609373?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609373?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Normal MYC Function

Action of MYCi361

MYC
MYC/MAX

Heterodimer

MAX

E-Box DNA
Binds to

MYCi361

Target Gene
Transcription

Activates

MYC
Binds to

pT58
Enhances Proteasomal

Degradation
Leads to

Click to download full resolution via product page

Mechanism of MYCi361 action.

Quantitative Data Summary
The preclinical evaluation of MYCi361 has generated significant quantitative data, which is

summarized below for ease of comparison.

Table 1: In Vitro Activity of MYCi361
Parameter Value Cell Lines Tested Reference

Binding Affinity (Kd) 3.2 μM Cell-free assay [9][10][11][12][13][14]

IC50 (Proliferation) 1.4 - 5.0 μM

MycCaP, LNCaP, PC3

(Prostate), MV4-11

(Leukemia), HL-60,

P493-6 (Lymphoma),

SK-N-B2

(Neuroblastoma)

[10][15]

Table 2: Pharmacokinetics of MYCi361 in Mice
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Route of
Administration

Terminal Half-life
(t1/2)

Maximum Plasma
Concentration
(Cmax)

Reference

Intraperitoneal (i.p.) 44 hours 27,200 ng/mL (46 μM) [10]

Oral (p.o.) 20 hours 13,867 ng/mL (23 μM) [10]

Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are the protocols for key experiments used to characterize MYCi361.

Cellular Thermal Shift Assay (CETSA)
Objective: To confirm direct target engagement of MYCi361 with MYC in a cellular context.

Methodology:

Cell Treatment: Treat cultured cancer cells (e.g., PC3) with varying concentrations of

MYCi361 or a vehicle control for a specified duration (e.g., 30 minutes).[15]

Heating: Heat the cell lysates at a specific temperature (e.g., 42°C) to induce protein

denaturation.[15]

Protein Extraction: Lyse the cells and separate the soluble protein fraction from the

precipitated, denatured proteins by centrifugation.

Western Blot Analysis: Analyze the amount of soluble MYC protein remaining in the

supernatant by Western blotting. A decrease in the thermal stability of MYC in the presence

of MYCi361 indicates direct binding.[15]

Cycloheximide (CHX) Chase Assay
Objective: To determine the effect of MYCi361 on MYC protein stability.

Methodology:
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Pre-treatment: Treat cancer cells (e.g., PC3) with MYCi361 or a vehicle control for a set

period (e.g., 3 hours).[15]

Inhibition of Protein Synthesis: Add cycloheximide (CHX), a protein synthesis inhibitor, to the

cell culture.

Time-course Collection: Harvest cells at various time points after CHX addition (e.g., 0, 30,

60, 90 minutes).

Western Blot Analysis: Quantify the levels of MYC protein at each time point by Western

blotting to determine the protein's half-life. A shorter half-life in MYCi361-treated cells

indicates increased protein degradation.[15]

In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the anti-tumor efficacy of MYCi361 in a living organism.

Methodology:

Tumor Implantation: Implant human cancer cells (e.g., MycCaP) subcutaneously into

immunocompromised or syngeneic mice.[10][11]

Tumor Growth: Allow tumors to reach a palpable size.

Treatment: Administer MYCi361 or a vehicle control to the mice via a specified route (e.g.,

intraperitoneal injection) and schedule (e.g., 100 mg/kg/day for 2 days, then 70 mg/kg/day

for 9 days).[10]

Tumor Measurement: Measure tumor volume at regular intervals using calipers.

Endpoint Analysis: At the end of the study, excise the tumors and perform further analysis,

such as immunohistochemistry for biomarkers of proliferation and apoptosis.

The general workflow for an in vivo efficacy study is illustrated below:
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Workflow for in vivo tumor growth inhibition studies.
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Immunomodulatory Effects and Combination
Therapy
A novel and significant finding is the ability of MYCi361 to modulate the tumor

microenvironment. In vivo studies have shown that treatment with MYCi361 leads to an

increase in tumor-infiltrating immune cells and an upregulation of PD-L1 on tumor cells.[7][9]

[11] This suggests that MYCi361 can convert an immunologically "cold" tumor into a "hot" one,

making it more susceptible to immunotherapy.

Indeed, combination studies have demonstrated that MYCi361 sensitizes tumors to anti-PD1

immunotherapy, leading to enhanced tumor regression.[7][9][11] This opens up exciting new

avenues for combination therapies that could significantly improve patient outcomes.

Future Directions and the Emergence of Analogs
While MYCi361 has shown remarkable preclinical efficacy, it has been noted to have a narrow

therapeutic index.[7][10][15] This has led to the development of improved analogs, such as

MYCi975, which demonstrates better tolerability while retaining the core mechanism of action.

[6][7][15] Further medicinal chemistry efforts are likely to yield next-generation MYC inhibitors

with enhanced potency and safety profiles.

Conclusion
MYCi361 represents a landmark achievement in the quest to directly target the MYC

oncoprotein. Its novel dual mechanism of disrupting the MYC/MAX dimer and inducing

proteasomal degradation of MYC provides a powerful strategy to combat MYC-driven cancers.

The extensive preclinical data, including its in vitro potency, in vivo efficacy, and

immunomodulatory effects, underscore its potential as a transformative cancer therapeutic.

While challenges remain in optimizing its therapeutic window, MYCi361 has paved the way for

a new class of direct MYC inhibitors that hold the promise of changing the landscape of cancer

treatment.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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